2-[2-(Trichlorosilyl)ethyl]pyridine
Overview
Description
2-[2-(Trichlorosilyl)ethyl]pyridine is an organosilicon compound with the molecular formula C7H8Cl3NSi It is characterized by the presence of a pyridine ring attached to an ethyl group, which is further bonded to a trichlorosilyl group
Mechanism of Action
Target of Action
This compound is a member of the chlorosilane family , which are generally used as intermediates in various chemical reactions .
Mode of Action
As a chlorosilane, it is known to react violently with water , which could potentially lead to various chemical transformations.
Result of Action
It is known to cause severe skin burns and eye damage , indicating a strong reactivity with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(Trichlorosilyl)ethyl]pyridine. For instance, it is moisture-sensitive and reacts violently with water , suggesting that its activity may be significantly affected in humid conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Trichlorosilyl)ethyl]pyridine can be synthesized through the reaction of 2-vinylpyridine with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen. The reaction is carried out at elevated temperatures, usually between 50°C and 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are introduced into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trichlorosilyl)ethyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water or moisture to form silanols and hydrochloric acid.
Oxidation: The pyridine ring can undergo oxidation reactions to form pyridine N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, or thiols can be used to replace the chlorine atoms in the trichlorosilyl group.
Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the trichlorosilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the pyridine ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products.
Oxidation Products: Pyridine N-oxide derivatives are formed.
Scientific Research Applications
2-[2-(Trichlorosilyl)ethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in modifying biomolecules and surfaces for biological applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Trimethylsilyl)ethyl]pyridine: Similar structure but with a trimethylsilyl group instead of a trichlorosilyl group.
2-[2-(Triethoxysilyl)ethyl]pyridine: Contains a triethoxysilyl group, making it more hydrolytically stable.
2-[2-(Dimethylsilyl)ethyl]pyridine: Features a dimethylsilyl group, which affects its reactivity and applications.
Uniqueness
2-[2-(Trichlorosilyl)ethyl]pyridine is unique due to the presence of the trichlorosilyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various organosilicon compounds and in applications requiring reactive silicon-containing reagents.
Properties
IUPAC Name |
trichloro(2-pyridin-2-ylethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIZLXABHCZPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066158 | |
Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-69-8 | |
Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17082-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(2-(trichlorosilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17082-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-[2-(trichlorosilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(trichlorosilyl)ethyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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